An In-depth Technical Guide to 4,4'-Dichlorobiphenyl: Properties, Synthesis, Analysis, and Biological Interactions
An In-depth Technical Guide to 4,4'-Dichlorobiphenyl: Properties, Synthesis, Analysis, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4'-Dichlorobiphenyl (PCB 15) is a specific congener of polychlorinated biphenyls (PCBs), a class of persistent organic pollutants known for their environmental persistence and toxicological effects. This technical guide provides a comprehensive overview of the physical and chemical properties of 4,4'-dichlorobiphenyl, detailed experimental protocols for its synthesis and analysis, and an exploration of its metabolic pathways and toxicological significance. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and environmental science who are engaged in the study of this compound.
Physical and Chemical Properties
4,4'-Dichlorobiphenyl is a synthetic organic compound characterized by a biphenyl structure with chlorine atoms attached at the 4 and 4' positions.[1] Its lipophilic nature contributes to its bioaccumulation in fatty tissues.[1]
Tabulated Physical and Chemical Data
The physical and chemical properties of 4,4'-Dichlorobiphenyl are summarized in the table below. It is important to note that some reported values, particularly for melting and boiling points, exhibit variability across different sources.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₈Cl₂ | [2] |
| Molecular Weight | 223.10 g/mol | [1][2] |
| CAS Number | 2050-68-2 | [2] |
| Appearance | Colorless fluid or white solid | |
| Odor | Nearly odorless | [3] |
| Melting Point | 142 - 145 °C | [4] |
| 149.3 °C | ||
| 288 °C | [5][6][7] | |
| Boiling Point | 314 - 320 °C | |
| 317 °C | [4] | |
| 289.78 °C (rough estimate) | [6][7] | |
| Water Solubility | 53 µg/L at 25 °C | [5][8][9] |
| 125 mg/L at 20 °C | [10] | |
| Log Octanol-Water Partition Coefficient (Log Kow) | 5.6 | |
| 3.53 | [10] | |
| Vapor Pressure | 1.99 x 10⁻⁴ atm-m³/mole | [9] |
| Flash Point | 145.2 °C | [2] |
| >100 °C | [4] | |
| Density | 1.2490 g/cm³ (rough estimate) | [6][7][8] |
Experimental Protocols
Synthesis of 4,4'-Dichlorobiphenyl
The synthesis of symmetrical polychlorinated biphenyls like 4,4'-dichlorobiphenyl can be achieved through coupling reactions of aryl halides. The Ullmann reaction is a classical and effective method.
Protocol: Ullmann Reaction for the Synthesis of 4,4'-Dichlorobiphenyl
Materials:
-
1-Chloro-4-iodobenzene
-
Copper powder, activated
-
Sand
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Toluene
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
Activation of Copper Powder: Commercially available copper powder is washed successively with dilute hydrochloric acid, water, ethanol, and acetone, and then dried under vacuum.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add a mixture of 1-chloro-4-iodobenzene and an excess of activated copper powder.
-
Reaction Execution: Heat the mixture in an oil bath to approximately 200-230°C with vigorous stirring under a nitrogen atmosphere for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, the reaction mixture is extracted with hot toluene. The copper and copper salts are removed by filtration.
-
Purification: The toluene extract is washed with dilute hydrochloric acid, followed by water, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product.
-
Column Chromatography: The crude 4,4'-dichlorobiphenyl is purified by column chromatography on silica gel using hexane as the eluent.
-
Recrystallization: The purified product can be further recrystallized from a suitable solvent such as ethanol or methanol to obtain pure crystals.
Purification by Recrystallization
Protocol: Recrystallization of 4,4'-Dichlorobiphenyl
Materials:
-
Crude 4,4'-Dichlorobiphenyl
-
Ethanol (or other suitable solvent)
-
Decolorizing carbon (if necessary)
-
Filter paper
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
Procedure:
-
Solvent Selection: Dissolve a small amount of the crude product in a test tube with a few drops of the chosen solvent (e.g., ethanol) and heat to boiling. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude 4,4'-dichlorobiphenyl in an Erlenmeyer flask and add the minimum amount of hot ethanol required to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of decolorizing carbon and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution by gravity through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities and the decolorizing carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The 4,4'-dichlorobiphenyl will start to crystallize. The cooling can be completed in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Analytical Methods
High-resolution gas chromatography coupled with mass spectrometry (GC-MS) is the standard method for the analysis of PCBs, including 4,4'-dichlorobiphenyl.
Protocol: GC-MS Analysis of 4,4'-Dichlorobiphenyl
Instrumentation:
-
Gas Chromatograph with a capillary column (e.g., HP-5ms or equivalent)
-
Mass Spectrometer (capable of electron ionization)
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp 1: 20°C/min to 200°C
-
Ramp 2: 5°C/min to 300°C, hold for 5 minutes
-
-
Transfer Line Temperature: 280°C
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan
-
SIM ions for 4,4'-Dichlorobiphenyl: m/z 222 (molecular ion), 224 (isotope peak), 152 (fragment ion)
-
Sample Preparation:
-
Extraction: Samples (e.g., soil, water, biological tissues) are extracted using appropriate techniques such as Soxhlet extraction, solid-phase extraction (SPE), or pressurized liquid extraction (PLE) with a suitable solvent like hexane or a hexane/acetone mixture.
-
Cleanup: The extract is cleaned up to remove interfering compounds. This can be achieved using techniques like gel permeation chromatography (GPC) or adsorption chromatography on silica or alumina.
-
Concentration: The cleaned extract is concentrated to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
Analysis: An aliquot of the concentrated extract is injected into the GC-MS system.
Biological Interactions and Toxicology
4,4'-Dichlorobiphenyl, like other PCBs, exerts its toxic effects through various mechanisms, primarily involving the aryl hydrocarbon receptor (AhR).[11] Its metabolism is a critical factor in its toxicity and persistence in biological systems.
Metabolic Pathway
The metabolism of 4,4'-dichlorobiphenyl is primarily carried out by the cytochrome P450 monooxygenase system in the liver.[1] This process involves the hydroxylation of the biphenyl rings, leading to the formation of more polar metabolites that can be more readily excreted.
Caption: Metabolic pathway of 4,4'-Dichlorobiphenyl.
Toxicological Workflow
The toxicity of 4,4'-dichlorobiphenyl is initiated by its binding to the aryl hydrocarbon receptor (AhR), which leads to a cascade of downstream events culminating in adverse cellular effects.
Caption: Toxicological workflow of 4,4'-Dichlorobiphenyl.
Conclusion
This technical guide has provided a detailed overview of the core physical and chemical properties, experimental protocols for synthesis and analysis, and the biological interactions of 4,4'-Dichlorobiphenyl. The provided information, including tabulated data and detailed diagrams, serves as a comprehensive resource for professionals in the fields of chemistry, toxicology, and drug development. A thorough understanding of the characteristics and behavior of this compound is essential for assessing its environmental impact and toxicological risks, as well as for its potential use as a reference standard in research.
References
- 1. 4,4’-Dichlorobiphenyl | SIELC Technologies [sielc.com]
- 2. Metabolism of dichlorobiphenyls by highly purified isozymes of rat liver cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Metabolism of dichlorobiphenyls by hepatic microsomal cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4,4’-Dichlorodiphenyl sulfone | SIELC Technologies [sielc.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Improved Syntheses of Non-dioxin-like Polychlorinated Biphenyls (PCBs) and Some of Their Sulfur-containing Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4,4'-Dichlorobiphenyl | C12H8Cl2 | CID 16308 - PubChem [pubchem.ncbi.nlm.nih.gov]
